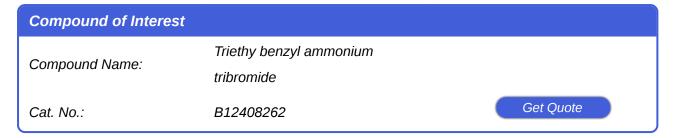


An In-depth Technical Guide to the Molecular Structure of Triethylbenzylammonium Tribromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Triethylbenzylammonium Tribromide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to present a thorough and well-supported analysis.

Molecular Structure and Bonding

Triethylbenzylammonium tribromide is an ionic compound consisting of a triethylbenzylammonium cation ($[C_6H_5CH_2N(C_2H_5)_3]^+$) and a linear tribromide anion (Br_3^-).

The triethylbenzylammonium cation features a central nitrogen atom bonded to three ethyl groups and one benzyl group. This quaternary ammonium structure results in a positive charge localized on the nitrogen atom. The overall geometry around the nitrogen is tetrahedral.

The tribromide anion is a polyhalogen ion with a linear or near-linear geometry. The central bromine atom forms covalent bonds with the two terminal bromine atoms. The Br-Br bond lengths in the tribromide anion are typically longer than in diatomic bromine (Br₂), indicating a weaker bond.



While specific crystallographic data for Triethylbenzylammonium tribromide is not readily available in the surveyed literature, the structural parameters can be estimated based on analogous compounds like Tetrabutylammonium tribromide.

Table 1: Expected Crystallographic Data for Triethylbenzylammonium Tribromide

Parameter	Expected Value	Notes
Crystal System	Monoclinic	Based on analogous quaternary ammonium halides.
Space Group	P21/n or similar	Common for this class of compounds.
Br-Br Bond Length (in Br₃⁻)	~2.55 Å	Longer than the Br-Br bond in Br ₂ (~2.28 Å).
Br-Br-Br Bond Angle (in Br₃⁻)	~180°	The tribromide anion is typically linear.
C-N-C Bond Angles (in cation)	~109.5°	Tetrahedral geometry around the nitrogen atom.

Spectroscopic Properties

The spectroscopic properties of Triethylbenzylammonium tribromide are determined by the contributions of both the cation and the anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of the triethylbenzylammonium cation are expected to be similar to those of its bromide salt. The chemical shifts will be influenced by the diamagnetic nature of the tribromide anion.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Triethylbenzylammonium Cation



Nucleus	Group	Predicted Chemical Shift (δ , ppm)	Multiplicity
¹ H	-CH₃ (ethyl)	~1.3 - 1.5	Triplet
¹H	-CH ₂ - (ethyl)	~3.3 - 3.5	Quartet
¹H	-CH ₂ - (benzyl)	~4.6 - 4.8	Singlet
¹H	Aromatic (benzyl)	~7.4 - 7.6	Multiplet
13 C	-CH₃ (ethyl)	~7 - 9	
13 C	-CH ₂ - (ethyl)	~52 - 54	
13C	-CH ₂ - (benzyl)	~65 - 67	-
13C	Aromatic (benzyl)	~128 - 134	-

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra will exhibit vibrational modes characteristic of both the triethylbenzylammonium cation and the tribromide anion. The tribromide anion has a strong, characteristic Raman band corresponding to the symmetric stretching vibration (v_1).

Table 3: Key Vibrational Frequencies for Triethylbenzylammonium Tribromide



Vibrational Mode	Anion/Cation	Expected Wavenumber (cm ⁻¹)	Spectroscopy
Symmetric Br-Br Stretch (v1)	Tribromide	~160 - 170	Raman (strong, polarized)
Asymmetric Br-Br Stretch (v₃)	Tribromide	~190 - 200	IR (strong)
C-H Stretching (aromatic)	Cation	~3030 - 3100	IR, Raman
C-H Stretching (aliphatic)	Cation	~2850 - 3000	IR, Raman
C-N Stretching	Cation	~900 - 1200	IR, Raman
Phenyl Ring Modes	Cation	~1400 - 1600	IR, Raman

Experimental Protocols Synthesis of Triethylbenzylammonium Tribromide

A generalized and environmentally friendly protocol for the synthesis of quaternary ammonium tribromides can be adapted for Triethylbenzylammonium tribromide.[1] This method utilizes the oxidation of the corresponding bromide salt.

Materials:

- Triethylbenzylammonium bromide
- Potassium permanganate (KMnO₄)
- Sulfuric acid (concentrated)
- Silica gel
- Dichloromethane



Procedure:

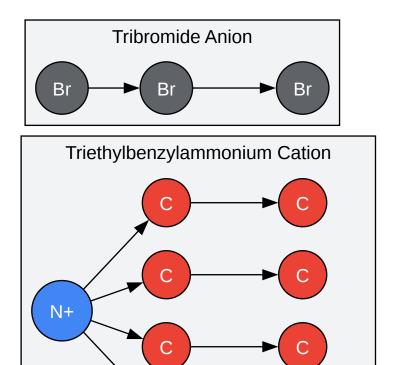
- Grind a mixture of Triethylbenzylammonium bromide and potassium permanganate (in a 1:0.4 molar ratio) in a mortar.
- Add a few drops of concentrated sulfuric acid and continue grinding until a deep purple color is obtained.
- Add silica gel to the mixture and grind until a free-flowing powder is formed.
- The solid mixture containing the product can be used directly for many applications or the product can be extracted.
- For extraction, stir the solid mixture with dichloromethane.
- Filter the mixture and evaporate the solvent from the filtrate to obtain the Triethylbenzylammonium tribromide product.

Characterization Methods

- Melting Point: The melting point can be determined using a standard melting point apparatus.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.
- FT-IR Spectroscopy: The infrared spectrum can be obtained using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet.
- Raman Spectroscopy: The Raman spectrum can be recorded using a Raman spectrometer with an appropriate laser excitation source.

Visualizations

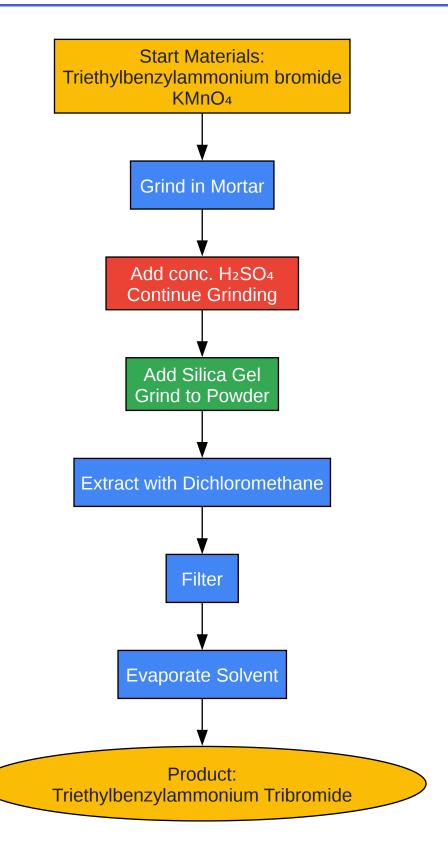




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Caption: Molecular structure of Triethylbenzylammonium Tribromide.





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References

- 1. researchgate.net [researchgate.net]
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